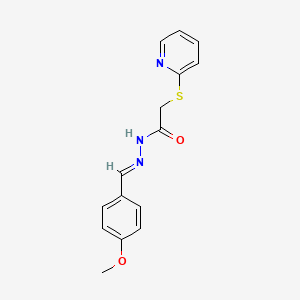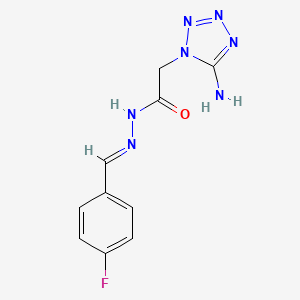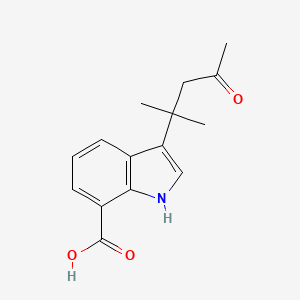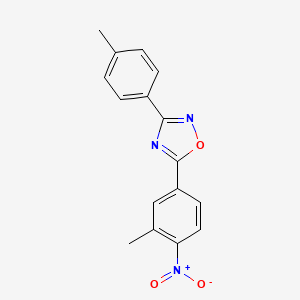![molecular formula C17H17N7O2S B5549870 N-(1-imidazo[2,1-b][1,3,4]thiadiazol-6-ylethyl)-2-(3-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B5549870.png)
N-(1-imidazo[2,1-b][1,3,4]thiadiazol-6-ylethyl)-2-(3-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
- Compounds similar to the one have been synthesized using various methods, often starting from specific acid hydrazides or other precursors. For example, Güzeldemirci and Küçükbasmacı (2010) synthesized a series of triazoles and thiadiazoles starting from imidazo[2,1-b]thiazole-3-acetic acid hydrazide, which were then characterized by IR, NMR, mass, and elemental analysis (Güzeldemirci & Küçükbasmacı, 2010).
Molecular Structure Analysis
- The molecular structure of similar compounds is often confirmed using various spectroscopic methods. In the study by Yu et al. (2014), novel acetamide derivatives were identified using IR, 1H NMR, and elemental analyses, with X-ray diffraction confirming the intermediate compounds (Yu et al., 2014).
Chemical Reactions and Properties
- The chemical properties of similar compounds are typically evaluated through their reactions and biological activities. For instance, Darekar et al. (2020) synthesized novel derivatives exhibiting moderate antibacterial activity against various bacterial strains (Darekar et al., 2020).
Physical Properties Analysis
- The physical properties of these compounds, including their stability and solubility, are crucial for their potential applications. However, specific details on the physical properties of the compound are not provided in the available literature.
Chemical Properties Analysis
- The chemical properties, such as reactivity and pharmacological activities, are often assessed through various in vitro and in vivo studies. For instance, the study by Lesyk et al. (2007) evaluated the anticancer activities of similar compounds on various cancer cell lines (Lesyk et al., 2007).
Aplicaciones Científicas De Investigación
Antimicrobial and Antifungal Activities
Research has shown that derivatives of imidazo[2,1-b][1,3,4]thiadiazole, a key component of the compound , have demonstrated promising antimicrobial and antifungal activities. For instance, a study by Güzeldemirci and Küçükbasmacı (2010) synthesized compounds tested for antibacterial and antifungal activities using the microbroth dilution technique, revealing significant potential in this area (Güzeldemirci & Küçükbasmacı, 2010).
Insecticidal Properties
Compounds related to imidazo[2,1-b][1,3,4]thiadiazoles have also been evaluated for their insecticidal properties. A study by Fadda et al. (2017) synthesized various heterocycles including derivatives incorporating the thiadiazole moiety, demonstrating efficacy against the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017).
Antitubercular Activity
Research has identified potential applications in antitubercular treatments. Patel et al. (2017) synthesized imidazo[2,1-b][1,3,4]thiadiazole derivatives and tested them for in vitro antitubercular activity against Mycobacterium tuberculosis, with some derivatives showing high inhibitory activity (Patel et al., 2017).
Antioxidant Activity
Some derivatives of imidazo[2,1-b][1,3,4]thiadiazoles have been studied for their antioxidant properties. For example, the research by Talapuru et al. (2014) on amidomethane sulfonyl-linked bis heterocycles, including imidazoles, found significant antioxidant activities (Talapuru et al., 2014).
Anticancer Potential
Several studies have explored the anticancer potential of imidazo[2,1-b][1,3,4]thiadiazole derivatives. Ding et al. (2012) synthesized novel compounds based on this scaffold and tested them against human cancer cell lines, finding potent inhibition against MDA-MB-231 breast cancer cells (Ding et al., 2012).
Propiedades
IUPAC Name |
N-(1-imidazo[2,1-b][1,3,4]thiadiazol-6-ylethyl)-2-(3-methyl-5-oxo-4-phenyl-1,2,4-triazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N7O2S/c1-11(14-8-22-16(20-14)27-10-18-22)19-15(25)9-23-17(26)24(12(2)21-23)13-6-4-3-5-7-13/h3-8,10-11H,9H2,1-2H3,(H,19,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSXYFRBPTMEEBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1C2=CC=CC=C2)CC(=O)NC(C)C3=CN4C(=N3)SC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N7O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-imidazo[2,1-b][1,3,4]thiadiazol-6-ylethyl)-2-(3-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-fluorophenyl)-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)acetamide](/img/structure/B5549787.png)
![4,6-dimethyl-3-{[3-(3-pyridinylmethoxy)-1-piperidinyl]carbonyl}-2(1H)-pyridinone](/img/structure/B5549792.png)

![3-methyl-6-[4-({4-[6-(4-methyl-1-piperidinyl)-3-pyridazinyl]-1-piperazinyl}carbonyl)phenoxy]pyridazine](/img/structure/B5549805.png)
![(3R*,4R*)-1-[3-(3-chloroisoxazol-5-yl)propanoyl]-3,4-dimethylpyrrolidin-3-ol](/img/structure/B5549830.png)


![2-[(2-methyl[1]benzofuro[3,2-d]pyrimidin-4-yl)thio]-N-phenylacetamide](/img/structure/B5549847.png)
![N-[3-(1,3-benzothiazol-2-yl)propyl]-3-isobutyl-5-isoxazolecarboxamide](/img/structure/B5549862.png)


![N'-[(1-methyl-1H-pyrrol-2-yl)methylene]-4-nitrobenzenesulfonohydrazide](/img/structure/B5549880.png)

![N'-benzylidene-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetohydrazide](/img/structure/B5549889.png)